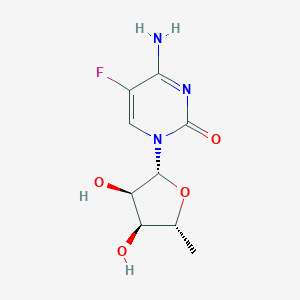

5'-Deoxy-5-fluorocytidine

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNABXSEHNLERR-ZIYNGMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216543 | |

| Record name | 5'-Deoxy-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66335-38-4 | |

| Record name | 5′-Deoxy-5-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66335-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5-fluorocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066335384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxy-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Deoxy-5-fluorocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-DEOXY-5-FLUOROCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWB05I6ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5'-Deoxy-5-fluorocytidine: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxy-5-fluorocytidine (5'-DFCR) is a fluoropyrimidine nucleoside analog that serves as a prodrug for the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Its mechanism of action is centered on its sequential enzymatic conversion to cytotoxic metabolites that disrupt DNA synthesis and RNA function, leading to cell death. This technical guide provides a detailed examination of the molecular pathways involved in the bioactivation and cytotoxic effects of 5'-DFCR. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visual diagrams of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy. This compound is a second-generation oral fluoropyrimidine that offers the potential for tumor-selective activation and a favorable toxicity profile compared to intravenous 5-FU.[1] Understanding its intricate mechanism of action is crucial for optimizing its therapeutic use and for the development of novel anticancer strategies. This guide delineates the metabolic journey of 5'-DFCR from administration to its ultimate cytotoxic impact on cancer cells.

Metabolic Activation Pathway

The pharmacological activity of this compound is entirely dependent on its intracellular conversion into active metabolites. This multi-step enzymatic cascade is a critical determinant of its efficacy.[2][3]

The metabolic activation begins with the conversion of 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine (B196190) deaminase, which is found in the liver and tumor tissues.[2][4] Subsequently, 5'-DFUR is converted to the active anticancer drug 5-fluorouracil (5-FU) by thymidine (B127349) phosphorylase, an enzyme that is often overexpressed in tumor tissues.[1][5] This tumor-preferential activation is a key feature of 5'-DFCR's therapeutic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioactivation of capecitabine in human liver: involvement of the cytosolic enzyme on this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Conversion of 5'-deoxy-5-fluorouridine to 5-FU by pyrimidine nucleoside phosphorylases in normal and tumor tissues from rodents bearing tumors and cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of 5'-Deoxy-5-fluorocytidine: A Technical Guide for Researchers

An In-depth Examination of the Core Metabolic Activation of a Key Capecitabine (B1668275) Intermediate

This technical guide provides a comprehensive overview of the metabolic pathway of 5'-Deoxy-5-fluorocytidine (5'-DFCR), a critical intermediate in the bioactivation of the oral fluoropyrimidine prodrug, capecitabine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and drug metabolism. It details the enzymatic conversions, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the metabolic cascade.

Introduction

This compound (5'-DFCR) is not administered directly as a therapeutic agent but serves as a pivotal intermediate in the multi-step enzymatic conversion of capecitabine to the potent anticancer drug 5-fluorouracil (B62378) (5-FU). The clinical efficacy and tumor-selective action of capecitabine are intrinsically linked to the sequential nature of this metabolic pathway, which involves three key enzymes strategically located within the body. Understanding the intricacies of this pathway is crucial for optimizing capecitabine therapy, elucidating mechanisms of drug resistance, and developing novel therapeutic strategies.

The Metabolic Cascade: From Capecitabine to 5-Fluorouracil

The metabolic activation of capecitabine to 5-FU is a three-step enzymatic process. 5'-DFCR is the product of the first step and the substrate for the second.

-

Step 1: Conversion of Capecitabine to this compound (5'-DFCR)

-

Enzyme: Carboxylesterase (CES)[1]

-

Location: Primarily in the liver, with some activity in the gastrointestinal tract.[2]

-

Reaction: Carboxylesterase hydrolyzes the carbamate (B1207046) bond of capecitabine, releasing 5'-DFCR.

-

-

Step 2: Conversion of this compound (5'-DFCR) to 5'-Deoxy-5-fluorouridine (5'-DFUR)

-

Enzyme: Cytidine (B196190) Deaminase (CDA)[1]

-

Location: Predominantly in the liver and tumor tissues.[1]

-

Reaction: Cytidine deaminase catalyzes the deamination of the cytidine moiety of 5'-DFCR to a uridine (B1682114) moiety, forming 5'-DFUR.

-

-

Step 3: Conversion of 5'-Deoxy-5-fluorouridine (5'-DFUR) to 5-Fluorouracil (5-FU)

-

Enzyme: Thymidine (B127349) Phosphorylase (TP)[1]

-

Location: Expressed at significantly higher levels in tumor tissue compared to normal tissue.[3]

-

Reaction: Thymidine phosphorylase cleaves the glycosidic bond of 5'-DFUR to release the active cytotoxic agent, 5-FU.

-

This sequential activation, particularly the final conversion step occurring preferentially in tumor tissue, contributes to the tumor selectivity of capecitabine and a potentially favorable toxicity profile compared to systemic 5-FU administration.[3]

Metabolic activation of capecitabine to 5-fluorouracil.

Quantitative Data

Enzyme Kinetics

The efficiency of each enzymatic step is a critical determinant of the overall conversion of capecitabine to 5-FU. The following tables summarize the available kinetic parameters for the key enzymes involved in the 5'-DFCR metabolic pathway.

Table 1: Kinetic Parameters for Human Carboxylesterase Isozymes in the Hydrolysis of Capecitabine to 5'-DFCR

| Enzyme Isoform | Catalytic Efficiency (kcat/Km) (min⁻¹ mM⁻¹) |

| CES1A1 | 14.7 |

| CES2 | 12.9 |

| Data from Quinney et al. (2005) using recombinant human carboxylesterases. |

Table 2: Kinetic Parameters for Human Cytidine Deaminase with Various Substrates

| Substrate | Km (µM) |

| Cytidine | Not specified |

| 2'-deoxycytidine | Not specified |

| Gemcitabine | 95.7[4] |

| This compound | Not reported in the reviewed literature |

Note: While the vital role of cytidine deaminase in converting 5'-DFCR is well-established, specific Km and Vmax values for this particular substrate with the human enzyme were not available in the peer-reviewed literature surveyed for this guide.

Table 3: Kinetic Parameters for Human Thymidine Phosphorylase with 5'-DFUR

| Substrate | Km (M) |

| 5'-Deoxy-5-fluorouridine (5'-DFUR) | 1.69 x 10⁻³[1] |

| Thymidine (dThd) | 2.43 x 10⁻⁴[1] |

| Data from a study on partially purified thymidine phosphorylase from human lung cancer.[1] |

Pharmacokinetics of Capecitabine and its Metabolites

The plasma concentrations of capecitabine and its metabolites provide a systemic view of the metabolic pathway's activity in patients.

Table 4: Pharmacokinetic Parameters of Capecitabine and its Metabolites in Colorectal Cancer Patients

| Compound | Cmax (µg/mL) (Mean ± SD) | AUClast (µg·h/mL) (Mean ± SD) |

| Capecitabine | 5.2 ± 1.3 | 28 ± 10 |

| 5'-DFCR | 5.6 ± 2.1 | 37.15 ± 12 |

| 5'-DFUR | 6.4 ± 1.6 | 39.5 ± 13 |

| 5-FU | 1.26 ± 0.23 | 4.4 ± 2 |

| Data from a study in 30 colorectal cancer patients receiving an average daily dose of 1265 ± 350 mg/m².[5][6][7][8] |

Tissue Distribution of 5-Fluorouracil

A key aspect of capecitabine's mechanism is the preferential conversion to 5-FU in tumor tissues.

Table 5: Relative Concentrations of 5-Fluorouracil in Tumor vs. Normal Tissue and Plasma

| Tissue Comparison | Fold Difference in 5-FU Concentration |

| Tumor vs. Adjacent Normal Tissue | ~3.2-fold higher in tumor[9] |

| Tumor vs. Plasma | ~21-fold higher in tumor[10] |

| Data compiled from studies in colorectal cancer patients following oral capecitabine administration. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Carboxylesterase Activity Assay

This protocol is adapted from methods used to assess the hydrolysis of capecitabine.

Objective: To determine the rate of conversion of capecitabine to 5'-DFCR by carboxylesterase.

Materials:

-

Recombinant human carboxylesterase (CES1 or CES2)

-

Capecitabine solution (substrate)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the carboxylesterase enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the capecitabine solution to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-UV or LC-MS/MS to quantify the amount of 5'-DFCR produced.

-

Calculate the enzyme activity based on the rate of product formation.

References

- 1. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imtm.cz [imtm.cz]

- 3. Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients [mdpi.com]

The Enzymatic Gauntlet: A Technical Guide to the Conversion of 5'-Deoxy-5-fluorocytidine to 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic conversion of 5'-Deoxy-5-fluorocytidine (DFCR) to the potent anticancer agent 5-Fluorouracil (5-FU). This process is a cornerstone of modern chemotherapy, primarily associated with the oral prodrug capecitabine (B1668275). Understanding the intricacies of this metabolic pathway, the enzymes that govern it, and the methodologies to study it is critical for optimizing drug efficacy and developing novel therapeutic strategies.

The Metabolic Pathway: From Prodrug to Potent Inhibitor

The conversion of this compound to 5-FU is a critical activation step, as DFCR itself has limited cytotoxic activity. This transformation is part of a multi-step enzymatic cascade that often begins with the administration of capecitabine, a prodrug of 5-FU.[1][2] The pathway is designed to selectively generate high concentrations of 5-FU within tumor tissues, thereby enhancing its therapeutic index.[2][3]

The key enzymatic steps are as follows:

-

Carboxylesterase: In the liver, capecitabine is first hydrolyzed by carboxylesterase to this compound (DFCR).[4]

-

Cytidine (B196190) Deaminase: Subsequently, DFCR is converted to 5'-Deoxy-5-fluorouridine (5'-DFUR) by the action of cytidine deaminase, an enzyme found in both the liver and tumor tissues.[4]

-

Thymidine (B127349) Phosphorylase (or Pyrimidine (B1678525) Nucleoside Phosphorylase): The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-FU. This reaction is catalyzed by thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase (PyNPase).[5][6] Significantly, the activity of this enzyme is often elevated in tumor tissues compared to normal tissues, leading to targeted drug activation.[2][3]

This sequential activation is a prime example of targeted chemotherapy, aiming to concentrate the cytotoxic effects at the tumor site while minimizing systemic toxicity.

Quantitative Analysis of Enzyme Kinetics

The efficiency of each enzymatic step is crucial for the overall conversion rate and therapeutic efficacy. The following table summarizes the available kinetic parameters for the key enzymes involved in this pathway. It is important to note that these values can vary depending on the specific experimental conditions, enzyme source, and substrate concentration.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism/Tissue | Reference |

| Thymidine Phosphorylase | 5'-DFUR | 169 | - | Human Lung Cancer | [7] |

| Thymidine Phosphorylase | Thymidine | 243 | - | Human Lung Cancer | [7] |

Note: Comprehensive kinetic data for all enzymes with their specific substrates in this pathway is not consistently available in a single source and can be a subject for further investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the enzymatic conversion of DFCR to 5-FU.

Preparation of Tissue Homogenates for Enzyme Assays

Accurate measurement of enzyme activity requires proper preparation of tissue extracts. The following is a general protocol that can be adapted for different tissue types.[1]

Materials:

-

Fresh or frozen tissue sample

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)[8]

-

Protease inhibitor cocktail

-

Dounce homogenizer or mechanical homogenizer

-

Refrigerated centrifuge

Procedure:

-

Weigh the tissue sample and place it in a pre-chilled tube.

-

Add ice-cold homogenization buffer (typically 5-10 volumes of the tissue weight).

-

Add a protease inhibitor cocktail to prevent protein degradation.

-

Homogenize the tissue on ice using a Dounce homogenizer (for soft tissues) or a mechanical homogenizer until a uniform consistency is achieved.

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[9]

-

Carefully collect the supernatant, which contains the cytosolic enzymes, and store it on ice for immediate use or at -80°C for long-term storage.

-

Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay to normalize enzyme activity.

Cytidine Deaminase Activity Assay

This protocol describes a method to measure the activity of cytidine deaminase by quantifying the conversion of 5'-DFCR to 5'-DFUR.

Materials:

-

Tissue homogenate (enzyme source)

-

This compound (DFCR) solution (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[10]

-

Quenching solution (e.g., perchloric acid or methanol)

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the tissue homogenate.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding a known concentration of the DFCR substrate solution.

-

Incubate the reaction at 37°C for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant using a validated HPLC method to quantify the amount of 5'-DFUR produced.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

A fluorometric assay kit is also commercially available for a more high-throughput analysis.[9]

Thymidine Phosphorylase Activity Assay

This protocol outlines a method for determining the activity of thymidine phosphorylase by measuring the formation of 5-FU from 5'-DFUR.

Materials:

-

Tissue homogenate (enzyme source)

-

5'-Deoxy-5-fluorouridine (5'-DFUR) solution (substrate)

-

Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Quenching solution (e.g., perchloric acid or methanol)

-

HPLC system with a UV detector

Procedure:

-

Set up a reaction mixture containing the phosphate buffer and the tissue homogenate.

-

Pre-warm the mixture to 37°C.

-

Start the reaction by adding the 5'-DFUR substrate solution.

-

Incubate at 37°C for a defined period, ensuring linearity of the reaction rate.

-

Terminate the reaction by adding a quenching solution.

-

Process the sample by centrifugation to remove precipitated proteins.

-

Quantify the 5-FU produced in the supernatant using a validated HPLC method.

-

Express the thymidine phosphorylase activity, typically in nmol of 5-FU formed per minute per mg of protein.

HPLC Method for Quantification of 5'-DFCR, 5'-DFUR, and 5-FU

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the substrate and product concentrations in the enzyme assays.

Typical HPLC System and Conditions: [11][12][13]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[11] The exact composition should be optimized for the specific separation.

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 250 nm).[11]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.[11]

Sample Preparation for HPLC:

-

After stopping the enzymatic reaction, centrifuge the samples to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injecting it into the HPLC system.

Quantification:

-

Create a standard curve for each analyte (5'-DFCR, 5'-DFUR, and 5-FU) using known concentrations.

-

Determine the concentration of each compound in the experimental samples by comparing their peak areas to the standard curve.

Conclusion

The enzymatic conversion of this compound to 5-FU is a sophisticated process that leverages the differential enzyme expression between normal and tumor tissues to achieve targeted cancer therapy. A thorough understanding of the underlying enzymatic reactions, coupled with robust experimental methodologies, is paramount for both preclinical research and clinical drug development. The protocols and data presented in this guide provide a framework for scientists to investigate this critical metabolic pathway, ultimately contributing to the advancement of cancer treatment.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Induction of thymidine phosphorylase activity and enhancement of capecitabine efficacy by taxol/taxotere in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of 5'-deoxy-5-fluorouridine by thymidine phosphorylase in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. imtm.cz [imtm.cz]

- 11. abap.co.in [abap.co.in]

- 12. rjptonline.org [rjptonline.org]

- 13. scielo.br [scielo.br]

A Technical Guide to the Role of Carboxylesterase in 5'-Deoxy-5-fluorocytidine Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the critical role of carboxylesterase (CES) enzymes in the metabolic activation of the oral fluoropyrimidine prodrug, capecitabine (B1668275), to its first metabolite, 5'-Deoxy-5-fluorocytidine (5'-DFCR). Understanding this initial conversion step is paramount for optimizing drug efficacy, predicting patient response, and mitigating toxicity.

Introduction: The Capecitabine Activation Cascade

Capecitabine is an orally administered chemotherapeutic agent designed as a prodrug of 5-fluorouracil (B62378) (5-FU), a potent antimetabolite.[1][2] Its therapeutic efficacy relies on a three-step enzymatic cascade that preferentially generates 5-FU at the tumor site.[3][4] This targeted activation minimizes systemic exposure to the cytotoxic 5-FU, thereby improving the safety profile compared to intravenous 5-FU administration.

The metabolic journey begins after capecitabine is absorbed through the gastrointestinal tract.[1] The first and rate-limiting step is the hydrolysis of capecitabine's carbamate (B1207046) side chain to form this compound (5'-DFCR).[5] This conversion is catalyzed exclusively by carboxylesterase enzymes. Subsequently, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine (B196190) deaminase, an enzyme found in the liver and tumor tissues.[6][7] In the final, tumor-selective step, 5'-DFUR is hydrolyzed by thymidine (B127349) phosphorylase, which is often overexpressed in cancer cells, to release the active drug, 5-FU.[2][6]

This guide focuses on the foundational first step: the carboxylesterase-mediated formation of 5'-DFCR, exploring the key enzymes, their kinetics, tissue-specific roles, and the experimental methodologies used for their study.

The Metabolic Pathway of Capecitabine

The conversion of capecitabine to 5-FU is a sequential process involving three distinct enzymes. The initial step, mediated by carboxylesterases, is crucial as it gates the entry of the prodrug into the activation pathway.

Caption: Metabolic activation pathway of the prodrug capecitabine to 5-fluorouracil.

Key Carboxylesterase Isozymes and Their Distribution

Humans have five families of carboxylesterases, but CES1 and CES2 are principally responsible for xenobiotic metabolism.[8] Both CES1 and CES2 are involved in the activation of capecitabine, whereas CES3 plays a negligible role.[5] These enzymes exhibit distinct tissue expression profiles, which significantly impacts the site of initial drug metabolism.

-

Carboxylesterase 1 (CES1): Often referred to as the hepatic carboxylesterase (hCES), CES1 is predominantly expressed in the liver, where its concentration is significantly higher than that of CES2.[8][9][10][11] While mainly located in the endoplasmic reticulum, a cytosolic form, identified as CES1A1, has been shown to be a key enzyme in converting capecitabine to 5'-DFCR in the human liver.[12][13]

-

Carboxylesterase 2 (CES2): Known as the intestinal carboxylesterase (hiCES), CES2 is highly expressed in the gastrointestinal (GI) tract and to a lesser extent in the liver and kidneys.[8][9] Its high concentration in the intestine means that a portion of capecitabine activation can begin locally within the gut wall.[5][14]

This differential distribution suggests a two-pronged activation model: the main conversion of capecitabine to 5'-DFCR occurs in the liver via CES1, with a smaller, but potentially significant, contribution from CES2 in the GI tract.[8][15]

Data Presentation: Carboxylesterase Isozyme Distribution

| Enzyme | Primary Tissue Location | Subcellular Location | Role in Capecitabine Metabolism |

| CES1 (CES1A1) | Liver[8][10] | Endoplasmic Reticulum, Cytosol[11][12] | Major contributor to hepatic conversion to 5'-DFCR[12][16] |

| CES2 | Gastrointestinal Tract, Liver (lower levels)[8][9] | Endoplasmic Reticulum[11] | Contributes to intestinal and hepatic conversion to 5'-DFCR[5][14] |

| CES3 | - | - | Little to no role in 5'-DFCR formation[5] |

Quantitative Enzyme Kinetics

The efficiency with which CES1 and CES2 metabolize capecitabine has been quantified through steady-state kinetic analysis. Studies using purified cytosolic CES1A1 and recombinant enzymes have provided key kinetic parameters. Both CES1A1 and CES2 hydrolyze capecitabine with similar catalytic efficiencies.[5]

Data Presentation: Kinetic Parameters for Capecitabine Hydrolysis

| Enzyme | Source | Km (mM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (min-1 mM-1) | Reference |

| CES1A1 | Purified Human Liver Cytosol | 19.2 | 88.3 | Not Reported | [12] |

| CES1A1 | Recombinant Human | Not Reported | Not Reported | 14.7 | [5] |

| CES2 | Recombinant Human | Not Reported | Not Reported | 12.9 | [5] |

Note: Direct comparison of Vmax is challenging due to differences in enzyme preparations (purified native vs. recombinant).

Experimental Protocols

The study of 5'-DFCR metabolism involves precise analytical techniques to quantify the metabolite and assays to measure the enzymatic activity responsible for its formation.

Protocol: Quantification of 5'-DFCR in Plasma by HPLC

This protocol provides a generalized method for the determination of 5'-DFCR concentrations in plasma samples, based on established high-performance liquid chromatography (HPLC) methodologies.[17][18][19]

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing an appropriate anticoagulant (e.g., Lithium Heparin).[20]

-

Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.[18]

-

Thaw plasma samples on ice.

-

Perform sample cleanup to remove proteins and interfering substances. This can be achieved via:

-

Protein Precipitation: Add a threefold volume of a cold organic solvent (e.g., methanol (B129727) or acetonitrile), vortex, and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitate.[20]

-

Solid-Phase Extraction (SPE): Use a C18 or similar reversed-phase SPE cartridge. Condition the cartridge, load the plasma sample, wash with a weak organic solvent, and elute 5'-DFCR with a stronger solvent like methanol.[17]

-

-

Transfer the resulting supernatant or eluate to an HPLC vial for injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Column: C18 reversed-phase column (e.g., Hypersil GOLD aQ, 4.6 x 150 mm, 5 µm).[19]

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with an additive (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).[17][19]

-

Solvent B: Methanol or Acetonitrile (B52724).

-

-

Column Temperature: Maintained at 30-40°C.

-

Detection: UV detection at approximately 254 nm or 280 nm.[18][19] For higher sensitivity and specificity, tandem mass spectrometry (UPLC-MS/MS) is preferred.[20]

-

Injection Volume: 20 µL.[19]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 5'-DFCR of known concentrations (e.g., 0.05 to 5.0 µg/mL) in blank plasma.[18][19]

-

Process the standards in the same manner as the unknown samples.

-

Quantify the 5'-DFCR concentration in the samples by comparing the peak area to the standard curve.

-

Caption: Experimental workflow for the quantification of 5'-DFCR in plasma samples.

Protocol: In Vitro Carboxylesterase Activity Assay

This protocol describes how to measure the rate of 5'-DFCR formation from capecitabine using a biological matrix like human liver S9, microsomes, or cytosol.[12][13]

-

Enzyme Preparation:

-

Use commercially available pooled human liver microsomes, cytosol, or S9 fractions.

-

Determine the total protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

In a microcentrifuge tube, combine the buffer, the enzyme preparation (e.g., 0.5 mg/mL final protein concentration), and any necessary cofactors.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the substrate, capecitabine, to the mixture. The final concentration should span a range to determine kinetics (e.g., 1-20 mM).[12]

-

Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes) where the product formation is linear.

-

Include control reactions: a negative control without the enzyme and a time-zero control where the reaction is stopped immediately after adding the substrate.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the proteins.

-

Vortex and centrifuge at high speed to pellet the precipitated protein.

-

-

Analysis:

-

Analyze the supernatant for the concentration of the product, 5'-DFCR, using the HPLC or UPLC-MS/MS method described in Protocol 5.1.

-

-

Data Calculation:

-

Calculate the rate of 5'-DFCR formation, typically expressed as pmol or nmol of product formed per minute per milligram of protein.

-

If multiple substrate concentrations were used, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Logical Relationships: Tissue-Specific Activation

The distinct localization of CES1 and CES2 results in a dual-site model for the initial metabolic activation of capecitabine. This distribution is a key aspect of the drug's design and can influence both its efficacy and toxicity profile, such as local GI toxicity from intestinal activation.[5]

Caption: Tissue-specific activation of capecitabine to 5'-DFCR by CES isozymes.

Conclusion and Future Directions

The conversion of capecitabine to this compound by carboxylesterases CES1 and CES2 is the critical entry point for the drug's bioactivation. The tissue-specific expression of these enzymes, primarily in the liver and GI tract, is a cornerstone of capecitabine's pharmacological profile.[8][15] Significant inter-individual variability in CES expression and activity has been observed, which can impact the pharmacokinetics of capecitabine and its metabolites, potentially affecting both efficacy and toxicity.[13]

For drug development professionals, a thorough understanding of CES-mediated metabolism is essential for designing novel ester or carbamate prodrugs. For researchers and clinicians, investigating factors that influence CES activity—such as genetic polymorphisms, drug-drug interactions (e.g., inhibition of CES2 by loperamide[5]), and disease states—will pave the way for personalized medicine approaches, allowing for better prediction of patient outcomes with capecitabine therapy.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of capecitabine to this compound by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance | In Vivo [iv.iiarjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.mu-varna.bg [journals.mu-varna.bg]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the cytosolic carboxylesterase catalyzing the this compound formation from capecitabine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactivation of capecitabine in human liver: involvement of the cytosolic enzyme on this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Variants of carboxylesterase 1 have no impact on capecitabine pharmacokinetics and toxicity in capecitabine plus oxaliplatin treated-colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of a simple assay for the quantification of the capecitabine metabolites 5'-DFCR and 5'-DFUR for drug monitoring in patients receiving outpatient chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. scielo.br [scielo.br]

- 20. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5'-Deoxy-5-fluorocytidine: A Core Metabolite in Capecitabine Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capecitabine (B1668275) is an orally administered fluoropyrimidine carbamate, a class of chemotherapeutic agents widely utilized in the treatment of various solid tumors, including colorectal and breast cancers.[1][2] It functions as a prodrug, designed for tumor-selective activation to the cytotoxic agent 5-fluorouracil (B62378) (5-FU).[1][3] This targeted activation is achieved through a three-step enzymatic cascade, minimizing systemic exposure to 5-FU and thereby offering a more favorable toxicity profile compared to intravenous 5-FU administration.[1][4]

The first and crucial intermediate in this metabolic pathway is 5'-Deoxy-5-fluorocytidine (5'-DFCR).[5][6] Understanding the formation, conversion, and pharmacokinetics of 5'-DFCR is fundamental to comprehending the overall mechanism of action and clinical behavior of capecitabine. This technical guide provides an in-depth examination of 5'-DFCR, covering its role in the metabolic pathway, the enzymology of its conversion, its pharmacokinetic profile, detailed experimental protocols for its analysis, and its clinical significance.

The Metabolic Activation Pathway of Capecitabine

The conversion of capecitabine to the active drug 5-FU is a sequential, three-step enzymatic process. This cascade is designed to leverage the differential expression of specific enzymes in liver and tumor tissues to concentrate the final cytotoxic agent at the site of malignancy.[1][5]

-

Step 1: Capecitabine to this compound (5'-DFCR) Following oral administration and absorption through the gastrointestinal tract, capecitabine is first hydrolyzed by carboxylesterase (CES) , an enzyme primarily located in the liver, to form 5'-DFCR.[1][5][7]

-

Step 2: 5'-DFCR to 5'-Deoxy-5-fluorouridine (5'-DFUR) 5'-DFCR is subsequently converted to 5'-DFUR through deamination. This reaction is catalyzed by cytidine (B196190) deaminase (CDA) , an enzyme found in high concentrations in both the liver and various tumor tissues.[1][6]

-

Step 3: 5'-DFUR to 5-Fluorouracil (5-FU) The final activation step involves the conversion of 5'-DFUR to the active cytotoxic agent, 5-FU. This is mediated by thymidine (B127349) phosphorylase (TP) .[1][5] A key aspect of capecitabine's design is that TP is expressed at significantly higher levels in many solid tumors compared to adjacent normal tissues, which drives the tumor-selective generation of 5-FU.[5][8]

Figure 1. The three-step enzymatic activation of capecitabine to 5-fluorouracil.

Enzymology of 5'-DFCR Conversion: The Role of Cytidine Deaminase (CDA)

Cytidine deaminase (CDA) is the pivotal enzyme responsible for the conversion of 5'-DFCR to 5'-DFUR, the immediate precursor of 5-FU.[1][6] CDA is ubiquitously expressed but is found in high concentrations in the liver and tumor tissues.[1] The activity of this enzyme is a critical determinant of the rate at which 5'-DFCR is processed in the metabolic cascade.

Interestingly, a prospective pharmacokinetic study revealed a significant inverse correlation between the metabolic ratio of (5'-DFUR + 5-FU) AUC to 5'-DFCR AUC and creatinine (B1669602) clearance (CLcr) (p=0.001).[9] This suggests that as renal function decreases, the metabolic conversion of 5'-DFCR to its downstream metabolites increases.[6][9] The underlying mechanism for this observation remains to be elucidated but highlights a potentially important interaction between renal function and capecitabine metabolism at the level of 5'-DFCR conversion.[9] The same study found that this metabolic ratio did not depend on plasma CDA activity, suggesting other factors related to renal function may be at play.[9]

Pharmacokinetics of Capecitabine and its Metabolites

The pharmacokinetics of capecitabine and its metabolites, including 5'-DFCR, are characterized by rapid absorption and conversion.[10] However, a high degree of interpatient variability in pharmacokinetic parameters is consistently observed, which is likely attributable to variations in the activity of the metabolizing enzymes.[11] Following oral administration, peak plasma concentrations of capecitabine are reached in approximately 0.5 hours, while its metabolites 5'-DFCR, 5'-DFUR, and 5-FU typically peak around 1 hour after dosing.[10] Importantly, 5'-DFCR and other 5-FU precursors do not show significant accumulation in plasma after repeated doses.[11]

Table 1: Summary of Population Pharmacokinetic Parameters Data presented below is a synthesis from population pharmacokinetic models and may vary based on patient populations and study designs.

| Parameter | Capecitabine | 5'-DFCR | 5'-DFUR | 5-FU |

| Apparent Clearance (CL/F) | Highly variable, influenced by liver function[10] | Not explicitly modeled in some studies | Influenced by gender, BSA, bilirubin[12] | Subject to flip-flop kinetics[10] |

| Apparent Volume of Distribution (V/F) | Two-compartment model[10] | Two-compartment model[10] | Not specified | Not specified |

| Absorption Rate (ka) | Described by four-transit model[10] | N/A (Metabolite) | N/A (Metabolite) | N/A (Metabolite) |

| Time to Peak (Tmax) | ~0.5 hours[10] | ~1.0 hour[10] | ~1.0 hour[10] | ~1.0 hour[10] |

| Elimination Half-life | Rapid elimination[10] | Rapid elimination[10] | Subject to flip-flop kinetics[10] | Subject to flip-flop kinetics[10] |

Note: "Flip-flop" pharmacokinetics occurs when the rate of absorption or formation is slower than the rate of elimination, making the elimination phase appear to be governed by the formation rate.[10]

Mechanism of Action and Cytotoxicity

5'-DFCR itself is considered a relatively non-cytotoxic intermediate.[1] The potent anticancer effects of capecitabine therapy are almost entirely attributable to the ultimate metabolite, 5-FU, and its subsequent anabolites.[3][5] Once formed, 5-FU exerts its cytotoxicity through multiple mechanisms:

-

Inhibition of DNA Synthesis : 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits TS, the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The resulting "thymineless death" is a primary mechanism of cytotoxicity.[3][13]

-

RNA Dysfunction : 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into RNA in place of uridine (B1682114) triphosphate. This incorporation disrupts normal RNA processing, splicing, and function, leading to errors in protein synthesis and contributing to cell death.[5][13]

-

DNA Damage : A third metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA fragmentation and damage.[5]

While 5'-DFCR is primarily an intermediate, some research has explored its direct activity. One study noted that 5'-DFCR at a concentration of 200 μM significantly inhibited the proliferation of chemotherapy-resistant A549 lung cancer cells.[14] Additionally, novel amide conjugates of 5'-DFCR have been synthesized and shown to possess antiproliferative activity against pancreatic cancer cell lines.[15]

Experimental Protocols

Quantification of 5'-DFCR in Human Plasma via UPLC-MS/MS

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of capecitabine and its metabolites in clinical and preclinical studies.[16][17]

Methodology:

-

Sample Preparation (Protein Precipitation) :

-

To a 100 µL plasma sample, add an internal standard mix. Stable isotopically labeled internal standards should be used for each analyte (e.g., for 5'-DFCR).[16]

-

Precipitate proteins by adding a sufficient volume of an organic solvent like acetonitrile.

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or vial for analysis.[17]

-

-

Chromatographic Separation :

-

System : UPLC system (e.g., Acquity UPLC).[16]

-

Column : A reverse-phase column suitable for polar compounds, such as an Acquity UPLC HSS T3 column.[16]

-

Mobile Phase : Use a gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate : A typical flow rate for UPLC is around 0.4-0.6 mL/min.

-

Run Time : Optimized for separation of all analytes, typically under 10 minutes.[16][17]

-

-

Mass Spectrometric Detection :

-

System : Tandem mass spectrometer with an electrospray ionization (ESI) source.[16]

-

Ionization Mode : 5'-DFCR is typically quantified in positive ion mode. Other metabolites like 5'-DFUR and 5-FU are often analyzed in negative ion mode within the same run.[16][17]

-

Detection : Monitor specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Validation : The assay must be validated for linearity, accuracy, precision, selectivity, and stability over a clinically relevant concentration range (e.g., 10.0 to 1,000 ng/mL for 5'-DFCR).[16]

-

Figure 2. Experimental workflow for the quantification of 5'-DFCR in plasma.

Measurement of Thymidine Phosphorylase (TP) Activity

The activity of thymidine phosphorylase (TP), the final enzyme in the capecitabine activation pathway, is a critical biomarker.[18][19] Its activity can be measured in tissue homogenates or cell lysates.[20][21]

Methodology:

-

Sample Preparation :

-

Prepare a homogenate or lysate from the tissue of interest (e.g., tumor tissue, peripheral blood mononuclear cells).[20]

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization.

-

-

Enzymatic Reaction :

-

Prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M Tris–arsenate) and the sample lysate (e.g., 1 mg protein/mL).[20]

-

Initiate the reaction by adding an excess of the substrate, thymidine (e.g., 10 mM final concentration).[20]

-

Prepare a parallel blank reaction for each sample without the substrate or with the sample added after the stop solution.

-

Incubate the reaction and blank mixtures at 37°C for a defined period (e.g., 60 minutes).[20]

-

-

Reaction Termination and Product Detection :

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) or base (e.g., NaOH).[20]

-

Centrifuge the terminated reactions to remove precipitated protein.

-

The product of the reaction, thymine (B56734), is then quantified in the supernatant.

-

-

Quantification of Thymine :

-

HPLC-UV Method : Separate the supernatant using reverse-phase HPLC and detect thymine by its UV absorbance at a specific wavelength (e.g., 267 nm).[20][21] Quantify against a standard curve of known thymine concentrations.

-

Spectrophotometric Method : An alternative, simpler method that measures the change in absorbance due to the formation of thymine.[20]

-

Figure 3. General workflow for determining Thymidine Phosphorylase (TP) activity.

Clinical Significance and Future Directions

5'-DFCR is more than a passive intermediate; it is a central nexus in the pharmacology of capecitabine. The efficiency of its conversion to 5'-DFUR directly impacts the amount of substrate available for the final, tumor-selective activation step by thymidine phosphorylase. Therefore, factors influencing the enzymes that produce and consume 5'-DFCR can have significant clinical implications.

-

Predictive Biomarkers : While direct measurement of 5'-DFCR levels is primarily a pharmacokinetic tool, the activity of the enzymes in its metabolic pathway, particularly thymidine phosphorylase, has been investigated as a predictive biomarker. Several studies have shown that higher TP expression in tumor tissue correlates with better response rates and longer time to progression in patients treated with capecitabine.[18][19][22]

-

Renal Function : The observed correlation between decreased creatinine clearance and increased metabolic conversion of 5'-DFCR warrants further investigation.[9] Elucidating this mechanism could provide insights into dose adjustments for patients with renal impairment and improve the therapeutic index of capecitabine.

-

Drug Development : As an accessible intermediate with a free amino group, 5'-DFCR has been used as a scaffold for designing new conjugates and potential prodrugs, aiming to improve drug delivery or create novel combination therapies.[15]

Conclusion

This compound is a cornerstone metabolite in the activation of the oral chemotherapeutic agent capecitabine. Its formation by hepatic carboxylesterases and subsequent conversion by cytidine deaminase are critical steps that precede the final, tumor-targeted generation of 5-fluorouracil. Understanding the pharmacokinetics, enzymology, and analytical chemistry of 5'-DFCR is essential for drug development professionals and researchers seeking to optimize fluoropyrimidine therapy. Future research, particularly into the interplay between its metabolism and patient-specific factors like renal function, will continue to refine our ability to use capecitabine safely and effectively.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, this compound, and Creatinine Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetic analysis of the major metabolites of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thymidine phosphorylase expression and benefit from capecitabine in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cancernetwork.com [cancernetwork.com]

- 20. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thymidine phosphorylase expression is associated with response to capecitabine plus irinotecan in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 5'-Deoxy-5-fluorocytidine

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Key Capecitabine (B1668275) Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxy-5-fluorocytidine (5'-DFCR) is a pivotal intermediate in the metabolic activation of the oral fluoropyrimidine carbamate, capecitabine. As a direct precursor to the cytotoxic agent 5-fluorouracil (B62378) (5-FU), a thorough understanding of its chemical characteristics, metabolic pathway, and biological effects is critical for the development of novel cancer therapeutics and for optimizing existing treatment regimens. This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, its role in the capecitabine metabolic pathway, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Chemical Structure and Physicochemical Properties

This compound is a nucleoside analog characterized by the presence of a fluorine atom at the 5'-position of the deoxyribose sugar moiety. This structural modification is key to its role as a prodrug intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂FN₃O₄ | [1][2] |

| Molecular Weight | 245.21 g/mol | [1][2] |

| CAS Number | 66335-38-4 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not explicitly stated in search results. | |

| Solubility | Soluble in DMSO and water. | [2] |

| pKa | Weakly basic | [1] |

| XLogP3 | -1.6 | [2] |

Mechanism of Action and Metabolic Pathway

This compound is an essential intermediate in the three-step enzymatic conversion of capecitabine to the active anticancer agent 5-fluorouracil.[4] This targeted activation pathway is a cornerstone of capecitabine's tumor selectivity.

The metabolic cascade is as follows:

-

Capecitabine to this compound: In the liver, capecitabine is hydrolyzed by carboxylesterase to form this compound.

-

This compound to 5'-Deoxy-5-fluorouridine (5'-DFUR): Subsequently, cytidine (B196190) deaminase, an enzyme found in the liver and tumor tissues, converts this compound to 5'-Deoxy-5-fluorouridine.

-

5'-Deoxy-5-fluorouridine to 5-Fluorouracil (5-FU): Finally, thymidine (B127349) phosphorylase, an enzyme that is often upregulated in tumor tissues, catalyzes the conversion of 5'-Deoxy-5-fluorouridine to the active drug, 5-fluorouracil.[4]

This selective conversion in tumor cells leads to a higher concentration of 5-FU at the site of action, thereby enhancing its antitumor efficacy and reducing systemic toxicity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. One common method involves the conversion from 5-fluoro-2′-deoxyuridine.[5]

Protocol: Synthesis from 5-fluoro-2′-deoxyuridine [5]

-

Protection of Hydroxyl Groups:

-

Dissolve 5-fluoro-2′-deoxyuridine in a suitable solvent (e.g., pyridine).

-

Add a protecting group reagent, such as trimethylsilyl (B98337) chloride (TMSCl), to protect the hydroxyl groups.

-

-

Conversion to the 4-Triazolide Intermediate:

-

To the protected nucleoside, add a mixture of phosphoryl chloride and 1,2,4-triazole (B32235) to form the 4-triazolide derivative.

-

-

Amination:

-

Treat the intermediate with a source of ammonia, such as aqueous ammonium (B1175870) hydroxide, to replace the triazole group with an amino group, forming the cytidine base.

-

-

Deprotection:

-

Remove the protecting groups from the hydroxyl moieties using a suitable deprotection agent (e.g., a fluoride (B91410) source like TBAF or an acidic workup) to yield this compound.

-

-

Purification:

-

Purify the final product using column chromatography on silica (B1680970) gel.

-

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification in biological matrices.[4][6][7]

Protocol: Reversed-Phase HPLC Analysis [4]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. For biological samples, protein precipitation followed by centrifugation is necessary before injection.[6]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound. Both ¹H and ¹⁹F NMR are particularly informative.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR: Acquire the proton NMR spectrum to identify the signals corresponding to the sugar and base protons.

-

¹⁹F NMR: Acquire the fluorine NMR spectrum to confirm the presence and chemical environment of the fluorine atom.[8]

-

2D NMR: Techniques such as COSY and HSQC can be used to assign the proton and carbon signals unambiguously.

In Vitro Biological Evaluation

3.3.1. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.[9][10][11]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Biological Evaluation

3.4.1. Xenograft Tumor Model

Xenograft models in immunocompromised mice are used to evaluate the in vivo antitumor efficacy of this compound.[12][13][14][15][16]

Protocol: Xenograft Model [12][14]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (or capecitabine as a positive control) and a vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound is a crucial molecule in the field of cancer chemotherapy. Its unique chemical structure and its role as a key intermediate in the tumor-selective activation of capecitabine make it a subject of significant interest for researchers and drug developers. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound, facilitating further research into its therapeutic potential and the development of more effective cancer treatments.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060405) [hmdb.ca]

- 2. This compound | C9H12FN3O4 | CID 10037499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abap.co.in [abap.co.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites: this compound, 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5-fluorodihydrouracil, in human plasma. | Semantic Scholar [semanticscholar.org]

- 7. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of 5'-Deoxy-5-fluorocytidine

An In-depth Technical Guide to the Discovery and Synthesis of 5'-Deoxy-5-fluorocytidine

Introduction

This compound (5'-DFCR) is a pivotal fluoropyrimidine nucleoside analogue that serves as a key intermediate in the metabolic activation of capecitabine (B1668275), an orally administered chemotherapeutic agent.[1][] Designed as a prodrug, capecitabine undergoes a multi-step enzymatic conversion to the potent anticancer drug 5-fluorouracil (B62378) (5-FU), a process that begins with its transformation to 5'-DFCR.[][3] This targeted delivery mechanism, which leverages higher enzymatic activity in tumor tissues, enhances the therapeutic index of 5-FU, leading to improved efficacy and a more favorable safety profile compared to intravenously administered 5-FU.[3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound for researchers and professionals in drug development.

Discovery and Rationale

The development of 5'-DFCR is intrinsically linked to the rational design of capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine). The primary goal was to create an oral fluoropyrimidine that could generate 5-FU selectively within tumor tissues.[3] This strategy exploits the differential expression of enzymes in cancerous versus healthy tissues. The final and critical step in this activation pathway is the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU by the enzyme thymidine (B127349) phosphorylase (TP), which is found at significantly higher concentrations in various solid tumors compared to normal tissues.[][3] 5'-DFCR was designed as a stable intermediate that, following its formation from capecitabine in the liver, could travel to tumor sites to be further metabolized.[1][3]

Mechanism of Action: The Metabolic Activation Pathway

5'-DFCR itself is not cytotoxic but is a crucial precursor to the active agent, 5-FU.[3] The activation is a three-step enzymatic cascade that ensures tumor-selective drug delivery.

-

Step 1 (Liver): Orally administered capecitabine is first hydrolyzed by carboxylesterase, an enzyme abundant in the liver, to form this compound (5'-DFCR).[1][]

-

Step 2 (Liver and Tumor Tissue): 5'-DFCR is then deaminated by cytidine (B196190) deaminase, present in both the liver and tumor tissues, to yield 5'-deoxy-5-fluorouridine (5'-DFUR).[1][]

-

Step 3 (Tumor Tissue): Finally, 5'-DFUR is converted to the active cytotoxic drug, 5-fluorouracil (5-FU), by thymidine phosphorylase (TP). The elevated levels of TP in tumor tissue lead to high local concentrations of 5-FU, maximizing its anti-tumor effects while minimizing systemic toxicity.[1][3]

The resulting 5-FU acts as an antimetabolite. It is further metabolized into three active compounds: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase, blocking the synthesis of thymidine, an essential precursor for DNA replication.[4][5] FUTP and FdUTP are incorporated into RNA and DNA, respectively, leading to disruption of their normal functions and ultimately inducing cell death in rapidly dividing cancer cells.[4]

Chemical Synthesis

The synthesis of 5'-DFCR and its derivatives can be achieved through various routes. A common strategy involves the glycosylation of a protected 5-fluorocytosine (B48100) base with a suitable ribose derivative. Intermediates like 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine are crucial in these synthetic pathways.[6][7]

A general workflow for the synthesis may involve:

-

Protection of Starting Materials: The hydroxyl and amino groups of the ribose and cytosine precursors are protected to prevent unwanted side reactions.

-

Glycosylation: The protected base and sugar are coupled to form the nucleoside backbone. This step often uses a catalyst like trifluoromethanesulfonic acid trimethylsilyl (B98337) ester.[6]

-

Functional Group Manipulation: Modification of the sugar moiety, such as deoxygenation and fluorination at the 5' position.

-

Deprotection: Removal of the protecting groups to yield the final product.

Data Presentation

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyl-oxolan-2-yl]-5-fluoro-1,2-dihydropyrimidin-2-one |

| Molecular Formula | C₉H₁₂FN₃O₄[8] |

| Molecular Weight | 245.21 g/mol [9] |

| CAS Number | 66335-38-4[8] |

| Synonyms | 5'-DFCR, 5-Fluoro-5'-deoxycytidine, Capecitabine EP Impurity A[][8] |

| Solubility | DMSO: 49 mg/mL (199.82 mM), Water: 12 mg/mL[9] |

Biological Activity of 5'-DFCR Conjugates

Recent research has explored synthesizing conjugates of 5'-DFCR with other molecules, such as hydroxycinnamic acids (HCA), to enhance its therapeutic potential. The in vitro efficacy of these conjugates has been tested against pancreatic ductal adenocarcinoma (PDAC) cell lines.[10][11]

| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index vs. Normal Fibroblasts |

| Conjugate 1 (para-coumaric acid) | BxPC-3 (Primary PDAC) | 14 | ~7 |

| AsPC-1 (Metastatic PDAC) | 37-133 | Not Specified | |

| Conjugates 1-6 (HCA derivatives) | BxPC-3 (Primary PDAC) | 14 - 45 | Not Specified |

| AsPC-1 (Metastatic PDAC) | 37 - 133 | Not Specified | |

| Caffeic Acid Derivative 6 | BxPC-3 (Primary PDAC) | Not Specified | ~7 |

Data sourced from studies on novel amide conjugates of 5'-DFCR.[10][11][12] The selectivity index is calculated relative to normal dermal fibroblasts, where the IC₅₀ for Compound 1 was 96 μM.[11]

Experimental Protocols

The following are representative methodologies based on published literature for the synthesis of 5'-DFCR derivatives. These protocols are illustrative and may require optimization.

Protocol 1: Synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine

This protocol describes the acetylation of 5'-DFCR, a common step in the synthesis of related compounds.[6]

-

Dissolution: Dissolve this compound (50 mg) in anhydrous pyridine (B92270) (1.3 mL).

-

Acetylation: While stirring at 0 °C, add acetic anhydride (B1165640) (30 μL).

-

Reaction: Stir the reaction mixture at 0 °C for 3 hours.

-

Workup: Remove the solvent under reduced pressure. Distribute the residue between ethyl acetate (B1210297) and ice-cooled water.

-

Purification: Dry the ethyl acetate layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting product can be further purified by crystallization from isopropanol (B130326) to yield 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. A reported yield for a similar process is 82.6%.[6]

Protocol 2: N-Acylation of 5'-DFCR with Hydroxycinnamic Acids (General Method)

This protocol outlines the synthesis of amide conjugates, a strategy to create novel prodrugs.[10]

-

Precursor Synthesis: Synthesize acetyl-protected this compound and acetylated hydroxycinnamic acid (HCA) acid chlorides as starting materials. Yields for these precursors are reported to be greater than 90%.[10]

-

Coupling Reaction: Perform a direct N-acylation of the acetyl-protected 5'-DFCR with the acetylated HCA acid chlorides.

-

Solvent and Conditions: The reaction is typically carried out in a solvent like methylene (B1212753) chloride in the presence of pyridine.[10]

-

Purification: The resulting peracetylated conjugates are purified using standard chromatographic techniques.

-

Deprotection (Hydrolysis): If required, the acetyl groups can be removed via hydrolysis to yield the final conjugate.

Protocol 3: Synthesis of N-Benzoyl-5-fluoro-2'-deoxycytidine

This method illustrates the protection of the amino group on the cytidine base.[13]

-

Silylation: To a solution of 5-fluoro-2'-deoxycytidine (B1672315) (0.200 g, 0.82 mmol) in dry pyridine (4 mL), add chlorotrimethylsilane (B32843) (0.42 mL, 3.31 mmol). Stir for 30 minutes at room temperature.

-

Benzoylation: Add benzoyl chloride (0.17 mL, 1.46 mmol) and stir the reaction mixture at room temperature for 4 hours.

-

Quenching: Chill the reaction in an ice-water bath. Add water until all salts dissolve, followed by the addition of triethylamine (B128534) (0.57 mL, 4.1 mmol).

-

Desilylation: Stir the mixture at room temperature for 30 minutes to remove the silyl (B83357) protecting groups.

-

Purification: Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a cornerstone in the development of tumor-activated oral chemotherapy. Its discovery as a key metabolite of capecitabine exemplifies the success of rational prodrug design, enabling the selective delivery of 5-fluorouracil to cancer cells. The synthetic routes to 5'-DFCR and its derivatives are well-established, allowing for the continued exploration of new conjugates and formulations to further improve anticancer therapies. The data and protocols summarized herein provide a valuable technical resource for scientists and researchers dedicated to advancing the field of oncology drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 6. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C9H12FN3O4 | CID 10037499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01683A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

5'-Deoxy-5-fluorocytidine in Colorectal Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxy-5-fluorocytidine (DFCR) is a key intermediate in the metabolic activation of the oral fluoropyrimidine prodrug, capecitabine (B1668275), a widely used chemotherapeutic agent for colorectal cancer. This technical guide provides an in-depth overview of DFCR's role in colorectal cancer research, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy. Quantitative data from preclinical studies are summarized, and detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this area.

Introduction